molecular formula C10H12ClNO4S B1606937 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS No. 74138-28-6

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Cat. No.: B1606937
CAS No.: 74138-28-6
M. Wt: 277.73 g/mol
InChI Key: SEYHVXLJZBTBCF-UHFFFAOYSA-N
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Description

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.725 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a chloro group, an isopropylamino group, and a sulfonyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. . The specific reagents and conditions used in these steps can vary, but they often involve the use of chlorinating agents, amines, and sulfonylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the benzoic acid core .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The chloro group, isopropylamino group, and sulfonyl group contribute to its reactivity and binding properties. These functional groups enable the compound to participate in various biochemical pathways, influencing protein interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
  • 2-Chloro-5-[(ethylamino)sulfonyl]benzoic acid
  • 2-Chloro-5-[(propylamino)sulfonyl]benzoic acid

Uniqueness

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYHVXLJZBTBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359645
Record name 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74138-28-6
Record name 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and isopropylamine and obtained in 74% yield. MS (m/e): 276.1 (MH−, 100%).
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Synthesis routes and methods II

Procedure details

5-(N-Isopropylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-isopropylsulfamoyl)-benzoic acid with a melting point of 170°-173° and 5-(N-isopropylsulfamoyl)-anthranilic acid with a melting point of 230°-232°; the product melts at 235°-237°.
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5-(N-Isopropylsulfamoyl)-isatoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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